molecular formula C17H18N2O4 B605099 1H-Imidazole-5-carboxylic acid, 1-((1R)-1-phenylethyl)-, 1-(methoxycarbonyl)cyclopropyl ester CAS No. 1446482-29-6

1H-Imidazole-5-carboxylic acid, 1-((1R)-1-phenylethyl)-, 1-(methoxycarbonyl)cyclopropyl ester

Cat. No. B605099
CAS RN: 1446482-29-6
M. Wt: 314.341
InChI Key: DRAFVCKNYNQOKR-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABP-700 is a novel, positive allosteric modulator of the GABAA receptor currently being developed for the induction of general anesthesia and procedural sedation.

Scientific Research Applications

Chemistry and Synthesis of Heterocycles

Imidazole derivatives serve as valuable building blocks for synthesizing a wide range of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, and others. The unique reactivity of such derivatives under mild conditions facilitates the creation of versatile cynomethylene dyes and heterocycles from various precursors, highlighting the importance of these compounds in synthetic chemistry (Gomaa & Ali, 2020).

Antitumor Activity

Imidazole derivatives have shown significant potential in antitumor applications. Specific structures such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have progressed through preclinical testing, demonstrating the potential of these compounds in developing new antitumor drugs and exploring their biological properties (Iradyan et al., 2009).

Carboxylic Ester Hydrolases in Bacteria

Research on carboxylic ester hydrolases (CEHs) in bacteria emphasizes their role in hydrolyzing carboxylic esters to alcohol and acid. CEHs, found across three domains of life, have various architectural structures and substrate specificities, making them valuable for industrial applications, protein engineering, and understanding their biological roles (Oh et al., 2019).

Antioxidant and Microbiological Activity of Carboxylic Acids

Studies on natural carboxylic acids from plants reveal their significant antioxidant, antimicrobial, and cytotoxic activities. The structural differences among selected carboxylic acids like benzoic acid, cinnamic acid, and caffeic acid influence their bioactivity, suggesting their potential in developing natural-based therapeutics (Godlewska-Żyłkiewicz et al., 2020).

Synthesis of Zoledronic Acid

properties

CAS RN

1446482-29-6

Product Name

1H-Imidazole-5-carboxylic acid, 1-((1R)-1-phenylethyl)-, 1-(methoxycarbonyl)cyclopropyl ester

Molecular Formula

C17H18N2O4

Molecular Weight

314.341

IUPAC Name

(1-methoxycarbonylcyclopropyl) 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate

InChI

InChI=1S/C17H18N2O4/c1-12(13-6-4-3-5-7-13)19-11-18-10-14(19)15(20)23-17(8-9-17)16(21)22-2/h3-7,10-12H,8-9H2,1-2H3/t12-/m1/s1

InChI Key

DRAFVCKNYNQOKR-GFCCVEGCSA-N

SMILES

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC3(CC3)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ABP-700;  ABP-700;  ABP-700;  CPMM; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazole-5-carboxylic acid, 1-((1R)-1-phenylethyl)-, 1-(methoxycarbonyl)cyclopropyl ester
Reactant of Route 2
1H-Imidazole-5-carboxylic acid, 1-((1R)-1-phenylethyl)-, 1-(methoxycarbonyl)cyclopropyl ester
Reactant of Route 3
1H-Imidazole-5-carboxylic acid, 1-((1R)-1-phenylethyl)-, 1-(methoxycarbonyl)cyclopropyl ester
Reactant of Route 4
1H-Imidazole-5-carboxylic acid, 1-((1R)-1-phenylethyl)-, 1-(methoxycarbonyl)cyclopropyl ester
Reactant of Route 5
1H-Imidazole-5-carboxylic acid, 1-((1R)-1-phenylethyl)-, 1-(methoxycarbonyl)cyclopropyl ester
Reactant of Route 6
1H-Imidazole-5-carboxylic acid, 1-((1R)-1-phenylethyl)-, 1-(methoxycarbonyl)cyclopropyl ester

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